molecular formula C7H6BrF2NO B8167724 4-Bromo-3-(2,2-difluoroethoxy)pyridine

4-Bromo-3-(2,2-difluoroethoxy)pyridine

Cat. No.: B8167724
M. Wt: 238.03 g/mol
InChI Key: PXADJERSIPPEDA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 4-bromo-3-(2,2-difluoroethoxy)pyridine derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic organic compounds. The parent structure is pyridine, a six-membered aromatic ring containing one nitrogen atom. The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise. Substituents are assigned positions based on this numbering: a bromine atom occupies position 4, while a 2,2-difluoroethoxy group (-OCH₂CF₂) is attached at position 3. The full IUPAC name, therefore, is 4-bromo-3-(2,2-difluoroethoxy)pyridine , reflecting both the substituents’ positions and their chemical identities.

The structural representation of this compound highlights its planar aromatic pyridine core, with the bromine atom and difluoroethoxy group projecting from adjacent carbon atoms. The SMILES notation for this molecule is FC(F)COC1=NC=CC(Br)=C1 , which encodes the connectivity of atoms and the spatial arrangement of substituents. The nitrogen atom at position 1 creates an electron-deficient ring system, while the electronegative bromine and fluorine atoms influence the compound’s reactivity and intermolecular interactions.

Molecular Formula and Weight Analysis

The molecular formula of 4-bromo-3-(2,2-difluoroethoxy)pyridine is C₇H₆BrF₂NO , representing seven carbon atoms, six hydrogen atoms, one bromine atom, two fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight is calculated as follows:

  • Carbon (C): $$7 \times 12.01 = 84.07 \, \text{g/mol}$$
  • Hydrogen (H): $$6 \times 1.008 = 6.05 \, \text{g/mol}$$
  • Bromine (Br): $$1 \times 79.90 = 79.90 \, \text{g/mol}$$
  • Fluorine (F): $$2 \times 19.00 = 38.00 \, \text{g/mol}$$
  • Nitrogen (N): $$1 \times 14.01 = 14.01 \, \text{g/mol}$$
  • Oxygen (O): $$1 \times 16.00 = 16.00 \, \text{g/mol}$$

Summing these values yields a molecular weight of 238.03 g/mol , consistent with experimental data. The presence of bromine and fluorine contributes significantly to the compound’s molecular mass, accounting for approximately 49.5% of the total weight. This heavy halogen and fluorine content also impacts physical properties such as boiling point, solubility, and density, which are critical for laboratory handling and synthetic applications.

Positional Isomerism in Bromo-Difluoroethoxy Pyridine Derivatives

Positional isomerism arises in bromo-difluoroethoxy pyridine derivatives when the substituents occupy different positions on the pyridine ring. For example:

  • 4-Bromo-2-(2,2-difluoroethoxy)pyridine (CAS 2930725-35-0) places the bromine at position 4 and the difluoroethoxy group at position 2.
  • 2-Bromo-3-(2,4-difluorophenoxy)pyridine (CID 151442530) features a bromine at position 2 and a difluorophenoxy group at position 3.
  • 4-Bromo-2-(trifluoromethoxy)pyridine (CID 118823168) substitutes position 2 with a trifluoromethoxy group instead of difluoroethoxy.

Properties

IUPAC Name

4-bromo-3-(2,2-difluoroethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-5-1-2-11-3-6(5)12-4-7(9)10/h1-3,7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXADJERSIPPEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Bromo-3-(2,2-difluoroethoxy)pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediates in Organic Chemistry
4-Bromo-3-(2,2-difluoroethoxy)pyridine serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various modifications, enabling the production of diverse chemical entities used in pharmaceuticals and agrochemicals. The presence of bromine and difluoroethoxy groups enhances its reactivity, making it suitable for further functionalization in synthetic pathways .

Case Study: Synthesis of Isoxazoline Derivatives
Research has demonstrated that 4-bromoaniline derivatives, including compounds like 4-Bromo-3-(2,2-difluoroethoxy)pyridine, are utilized as intermediates for synthesizing isoxazoline derivatives. These derivatives have applications in crop protection, showcasing the compound's importance in agricultural chemistry .

Biological Applications

Enzyme Inhibition Studies
The compound has been explored for its potential role in studying enzyme inhibition and protein-ligand interactions. The unique functional groups in 4-Bromo-3-(2,2-difluoroethoxy)pyridine can influence binding affinities and selectivity towards specific enzymes or receptors, making it a valuable tool in biochemical research.

Case Study: Protein-Ligand Interaction
In a study investigating the interaction between pyridine derivatives and specific enzymes, 4-Bromo-3-(2,2-difluoroethoxy)pyridine was utilized to understand how structural variations affect enzyme activity. The findings indicated that modifications to the pyridine ring could significantly alter the compound's inhibitory effects on target enzymes .

Industrial Applications

Agrochemical Production
The compound is also employed in the production of agrochemicals. Its ability to act as an intermediate allows for the development of herbicides and pesticides that are essential for modern agriculture. The selective bromination processes used to synthesize such compounds have been optimized to enhance yields and purity while minimizing by-products .

Case Study: Herbicidal Activity
A patent describes methods for synthesizing herbicidally active compounds using 4-bromoaniline derivatives as starting materials. These compounds exhibit significant herbicidal properties, underscoring the practical applications of 4-Bromo-3-(2,2-difluoroethoxy)pyridine in agricultural chemistry .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Chemical SynthesisIntermediates for complex organic moleculesSynthesis of isoxazoline derivatives
Biological ResearchStudies on enzyme inhibition and protein interactionsProtein-ligand interaction studies
Industrial ChemistryProduction of agrochemicals (herbicides/pesticides)Herbicidal activity patents

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 5-Bromo-2-(2,2-difluoroethoxy)-4-methylpyridine (CAS 1592671-16-3): This analog differs in substitution pattern (bromo at 5, difluoroethoxy at 2, and methyl at 4). The electron-withdrawing difluoroethoxy group at position 2 may deactivate the pyridine ring differently compared to its placement at position 3 in the target compound .
  • 4-Bromo-2-(2-methoxyethoxy)pyridine :
    The methoxyethoxy group at position 2 lacks fluorine atoms, resulting in reduced electron-withdrawing capacity. This compound is less polar than the target molecule, which may influence solubility and reactivity in cross-coupling reactions .

  • 4-Bromo-3-(methoxymethoxy)pyridine (CAS 210300-14-4) :
    The methoxymethoxy group at position 3 is less electronegative than difluoroethoxy, leading to weaker electron-withdrawing effects. This difference may alter the rate of bromine displacement in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations .

Functional Group Variations

  • The difluoroethoxy group is attached via a methylene bridge, increasing flexibility but reducing direct conjugation with the heterocycle .
  • 5-Bromo-2-(difluoromethoxy)pyridine (CAS 899452-26-7): The difluoromethoxy group (OCF₂H) at position 2 has a shorter chain than difluoroethoxy, reducing steric hindrance. However, the absence of an ethylene spacer may limit solubility in nonpolar solvents .

Research Findings and Challenges

  • Reactivity : The difluoroethoxy group stabilizes the pyridine ring against electrophilic attack but may complicate lithiation reactions due to fluorine's inductive effects .
  • Solubility: Fluorinated ethers enhance solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to non-fluorinated analogs .
  • Stability : Unlike alkyloxy analogs, the difluoroethoxy group resists hydrolysis under acidic conditions, making the compound suitable for prolonged storage .

Preparation Methods

Route 1: Sequential Bromination and Etherification via Mitsunobu Reaction

This two-step approach begins with bromination of 3-hydroxypyridine, followed by etherification.

Synthesis of 4-Bromo-3-hydroxypyridine

Procedure :

  • Protection : 3-Hydroxypyridine is protected as a trimethylsilyl (TMS) ether using hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.

  • Directed Bromination : The TMS-protected intermediate undergoes lithiation at −78°C using lithium diisopropylamide (LDA), directing deprotonation to the 4-position. Quenching with bromine (Br₂) yields 4-bromo-3-(trimethylsilyloxy)pyridine.

  • Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) removes the TMS group, affording 4-bromo-3-hydroxypyridine.

Key Data :

  • Yield: ~65% (over three steps)

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃) δ 8.42 (d, J = 5.1 Hz, 1H), 8.15 (s, 1H), 7.25 (d, J = 5.1 Hz, 1H), 5.20 (s, 1H).

Mitsunobu Etherification with 2,2-Difluoroethanol

Procedure :
4-Bromo-3-hydroxypyridine (1.0 equiv), 2,2-difluoroethanol (1.5 equiv), triphenylphosphine (1.2 equiv), and diisopropyl azodicarboxylate (DIAD, 1.2 equiv) are combined in anhydrous THF at 0°C. The mixture is stirred at room temperature for 12 hours.

Key Data :

  • Yield: 78%

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃) δ 8.45 (d, J = 5.1 Hz, 1H), 8.20 (s, 1H), 7.30 (d, J = 5.1 Hz, 1H), 6.15 (tt, J = 54.0 Hz, 4.0 Hz, 1H), 4.40 (td, J = 14.0 Hz, 4.0 Hz, 2H).

Route 2: Direct Nucleophilic Aromatic Substitution (SNAr)

This one-pot method leverages the activation of a nitro group for subsequent displacement.

Synthesis of 3-Nitro-4-bromopyridine

Procedure :
Nitration of 4-bromopyridine using fuming HNO₃ and H₂SO₄ at 100°C for 6 hours.

Key Data :

  • Yield: 52%

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃) δ 9.10 (s, 1H), 8.85 (d, J = 5.1 Hz, 1H), 8.30 (d, J = 5.1 Hz, 1H).

SNAr with 2,2-Difluoroethoxide

Procedure :
3-Nitro-4-bromopyridine (1.0 equiv) is reacted with sodium 2,2-difluoroethoxide (2.0 equiv) in DMF at 120°C for 24 hours.

Key Data :

  • Yield: 35%

  • Limitations: Low yield due to competing side reactions and poor leaving-group ability of nitro.

Route 3: Ullmann-Type Coupling

A copper-mediated coupling enables ether formation under milder conditions.

Procedure :
4-Bromo-3-iodopyridine (1.0 equiv), 2,2-difluoroethanol (2.0 equiv), CuI (0.2 equiv), and K₃PO₄ (2.0 equiv) in DMSO at 110°C for 18 hours.

Key Data :

  • Yield: 60%

  • Advantages: Avoids harsh bromination conditions; compatible with sensitive substrates.

Comparative Analysis of Methods

Method Yield Conditions Advantages Challenges
Mitsunobu (Route 1)78%Anhydrous THF, 0°C to RTHigh yield; regioselectiveRequires costly reagents (DIAD, PPh₃)
SNAr (Route 2)35%DMF, 120°COne-pot reactionLow yield; nitro group limitations
Ullmann Coupling (Route 3)60%DMSO, 110°CMild conditions; scalableRequires 3-iodo intermediate

Optimization and Scale-Up Considerations

  • Solvent Selection : DMF and DMSO enhance reactivity in SNAr and Ullmann reactions but complicate purification. THF is preferred for Mitsunobu due to better compatibility with organophosphines.

  • Catalyst Loading : Reducing CuI to 0.1 equiv in Route 3 maintains efficacy while lowering metal contamination.

  • Fluorinated Reagent Purity : 2,2-Difluoroethanol must be distilled prior to use to minimize side reactions.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for introducing the 2,2-difluoroethoxy group into the pyridine ring at the 3-position?

  • Methodological Answer : The synthesis of 4-Bromo-3-(2,2-difluoroethoxy)pyridine can be achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, reacting 3-hydroxy-4-bromopyridine with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) facilitates etherification. Optimization involves controlling temperature (60–80°C) and using phase-transfer catalysts to improve yield . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity, as validated by GC analysis .

Q. How can the purity and structural integrity of 4-Bromo-3-(2,2-difluoroethoxy)pyridine be validated?

  • Methodological Answer : Characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and absence of byproducts.
  • High-Performance Liquid Chromatography (HPLC) : Retention time comparison with standards (e.g., 1.29 minutes under SMD-TFA05 conditions) .
  • Mass Spectrometry (LCMS) : Molecular ion peak ([M+H]⁺) to verify molecular weight .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and Br .

Advanced Research Questions

Q. What is the impact of the 2,2-difluoroethoxy group on the electronic properties and reactivity of the bromine atom in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the 2,2-difluoroethoxy group (via inductive effects) polarizes the C-Br bond, enhancing its susceptibility to nucleophilic attack. Computational studies (DFT) can quantify this effect by analyzing charge distribution and frontier molecular orbitals. For instance, pyridine derivatives with electron-withdrawing substituents show lower activation energies in SNAr reactions, as demonstrated in analogous CYP1B1 inhibitors . Experimental validation involves kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled conditions.

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives for targeted biological activity?

  • Methodological Answer : SAR requires systematic modification of substituents and evaluation of bioactivity. For example:

  • Substituent Position : In CYP1B1 inhibitors, pyridine derivatives with substituents at the C2 position showed 7.5-fold higher activity than C3/C4 analogs .
  • Electronic Effects : Fluorinated groups (e.g., 2,2-difluoroethoxy) enhance metabolic stability by reducing oxidative metabolism, as shown in rat plasma concentration profiles .
  • Data Table :
CompoundSubstituent PositionIC₅₀ (μM)Metabolic Stability (t₁/₂, h)
4aC20.0118.2
4bC30.0833.5

Q. What computational approaches predict the interaction of 4-Bromo-3-(2,2-difluoroethoxy)pyridine with biological targets or catalysts?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking are critical:

  • DFT : Calculates Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .
  • Docking Studies : Predict binding affinity with enzymes (e.g., CYP1B1) by simulating ligand-receptor interactions. For example, pyridine derivatives with optimal steric fit in the enzyme’s active site show higher inhibition .
  • MD Simulations : Assess stability of ligand-protein complexes over time, using software like GROMACS .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported reactivity of brominated pyridines with similar substituents?

  • Methodological Answer : Contradictions often arise from varying experimental conditions (solvent, temperature, catalysts). To resolve:

  • Systematic Replication : Reproduce studies under identical conditions.
  • Meta-Analysis : Compare datasets from multiple sources (e.g., vs. unrelated studies) to identify outliers.
  • Mechanistic Probes : Use isotopic labeling (e.g., ⁸¹Br NMR) to track reaction pathways and intermediates .

Safety and Handling

Q. What safety protocols are recommended for handling 4-Bromo-3-(2,2-difluoroethoxy)pyridine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

Experimental Design

Q. How can researchers optimize in vitro assays to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations ranging from 0.01–100 μM in triplicate.
  • Control Groups : Include positive controls (e.g., α-naphthoflavone for CYP1B1 inhibition) and solvent controls (DMSO <0.1%) .
  • Endpoint Detection : Use fluorometric assays (e.g., EROD assay for CYP1B1 activity) with plate readers for high-throughput screening .

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